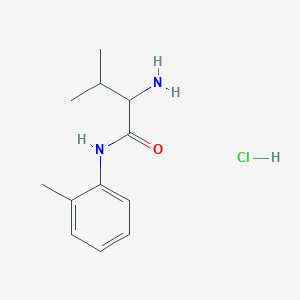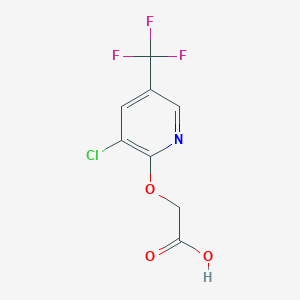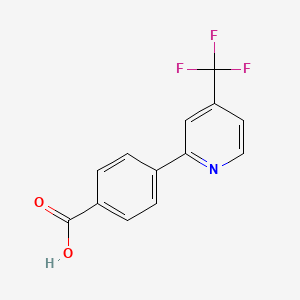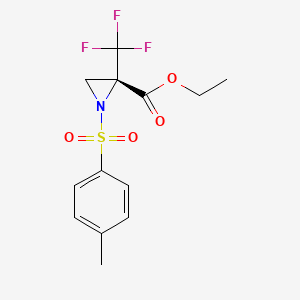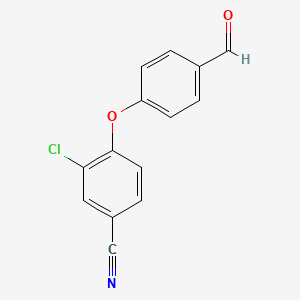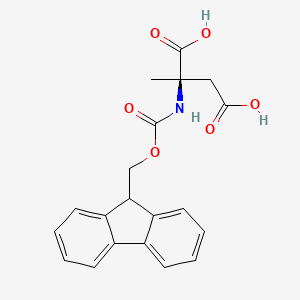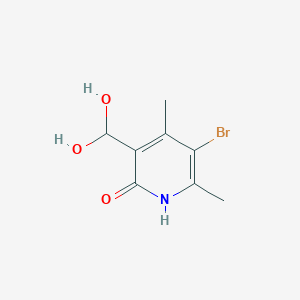
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol
Vue d'ensemble
Description
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol, also known as 5-Bromo-2-hydroxy-4,6-dimethyl-pyridine-3-methanol, is a compound that has been studied for its potential applications in the field of science and technology. It is an organic compound that has been used in various scientific applications such as synthesis, drug delivery, and medical imaging. This compound is an important component of many biological systems, and its properties make it a valuable tool for research and development.
Applications De Recherche Scientifique
Synthesis and Structural Studies
One avenue of research involves the synthesis and structural elucidation of compounds related to (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol. For example, the synthesis and structure of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide demonstrates the potential for creating novel derivatives with distinct crystal structures, showcasing the betaine nature of the compound (Kuhn, Al-Sheikh, & Steimann, 2003).
Photophysicochemical Properties
Research into the photophysicochemical properties of related compounds, such as zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents, provides insights into their potential applications in photocatalysis and photodynamic therapy. These studies highlight how the introduction of novel substituents can significantly impact the photochemical and photophysical properties of these compounds, making them suitable for various scientific applications (Öncül, Öztürk, & Pişkin, 2021).
Heterocyclic System Synthesis
The compound has been utilized as a precursor for constructing new polyheterocyclic ring systems, indicating its versatility in organic synthesis. The ability to react with various reagents to produce a range of heterocyclic derivatives underscores its value in the synthesis of complex organic molecules with potential pharmaceutical applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol have been employed to synthesize new palladium complexes with rigid scorpion-type ligands. These complexes are of interest due to their unique structural properties and potential catalytic applications, showcasing the role of such compounds in the development of new materials and catalysts (Arroyo et al., 2000).
Propriétés
IUPAC Name |
5-bromo-3-(dihydroxymethyl)-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h8,12-13H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBHZQVNLLQBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Br)C)C(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187988 | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol | |
CAS RN |
1299607-68-3 | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



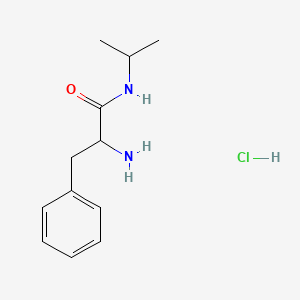
![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)
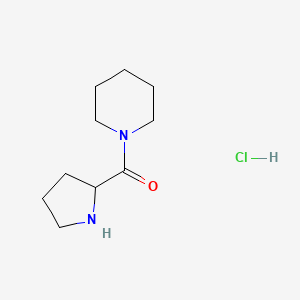
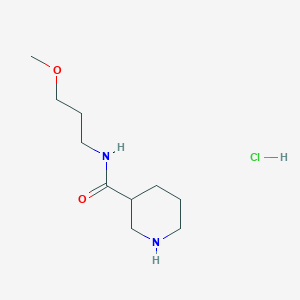
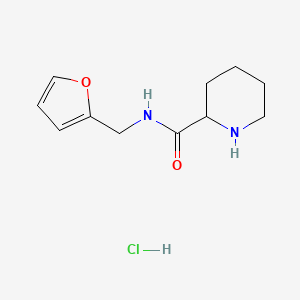
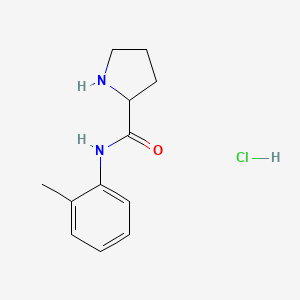
![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
